Methyl [(4-cyanophenyl)methoxy]acetate
Description
Structure
3D Structure
Properties
CAS No. |
652997-55-2 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 2-[(4-cyanophenyl)methoxy]acetate |
InChI |
InChI=1S/C11H11NO3/c1-14-11(13)8-15-7-10-4-2-9(6-12)3-5-10/h2-5H,7-8H2,1H3 |
InChI Key |
UKAWSVOUGXWTON-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COCC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Preparations
Established Synthetic Routes for Methyl [(4-cyanophenyl)methoxy]acetate
The final step in many synthetic sequences to produce this compound is the esterification of its corresponding carboxylic acid, [(4-cyanophenyl)methoxy]acetic acid. A common and effective method is the Fischer esterification, which can be optimized for high yield.
A well-established procedure involves reacting the carboxylic acid precursor with methanol (B129727) in the presence of a strong acid catalyst. To drive the reaction to completion, an activating agent like thionyl chloride can be used, which converts the carboxylic acid to a more reactive acyl chloride intermediate. A general procedure involves dissolving the [(4-cyanophenyl)methoxy]acetic acid in methanol, followed by the dropwise addition of thionyl chloride at a reduced temperature. chemicalbook.com The reaction is typically stirred for several hours to ensure completion. chemicalbook.com Post-reaction workup includes quenching with a base, such as a saturated sodium bicarbonate solution, followed by extraction with an organic solvent like ethyl acetate (B1210297) and purification via flash chromatography to yield the final product. chemicalbook.com
Optimization of this esterification step is critical for maximizing yield and purity. Key parameters that can be adjusted are detailed in the table below.
| Parameter | Condition | Rationale |
| Reagent Molar Ratio | An excess of methanol is typically used. | Serves as both the reactant and the solvent, driving the equilibrium towards the product side according to Le Chatelier's principle. |
| Catalyst/Activating Agent | 1.5 equivalents of thionyl chloride is a common starting point. chemicalbook.com | Ensures complete conversion of the carboxylic acid to the more reactive intermediate. |
| Temperature | The reaction is often initiated at ice-cold temperatures (0°C) during the addition of thionyl chloride. | Controls the exothermic reaction between thionyl chloride and methanol, preventing side reactions. |
| Reaction Time | Typically stirred for 12 hours or until completion is confirmed by monitoring (e.g., TLC). chemicalbook.com | Allows the reaction to proceed to equilibrium for maximum conversion. |
The formation of the central ether linkage—the methoxy (B1213986) group attached to the cyanophenyl ring—is a crucial step in the synthesis. The Williamson ether synthesis is a classic and versatile method for this transformation. This can be envisioned through two primary disconnection approaches.
Approach A: From 4-Cyanobenzyl Halide This route involves the reaction of a 4-cyanobenzyl halide (e.g., 4-cyanobenzyl bromide) with the sodium salt of methyl glycolate (B3277807). The reaction is typically carried out in a polar aprotic solvent.
Approach B: From 4-Cyanophenol Alternatively, the ether can be formed by reacting 4-cyanophenol with a haloacetate, such as methyl chloroacetate, in the presence of a base. researchgate.net The base, commonly sodium hydride or potassium carbonate, deprotonates the phenol (B47542) to form a nucleophilic phenoxide ion, which then displaces the halide on the ester.
A comparison of these two primary ether formation strategies is outlined below.
| Feature | Approach A (from 4-Cyanobenzyl Halide) | Approach B (from 4-Cyanophenol) |
| Key Reagents | 4-Cyanobenzyl bromide, Methyl glycolate, Base (e.g., NaH) | 4-Cyanophenol, Methyl chloroacetate, Base (e.g., K₂CO₃) |
| Bond Formed | Benzyl-O—CH₂ | Aryl-O—CH₂ |
| Advantages | Utilizes a more reactive alkyl halide, potentially leading to faster reaction times. | Avoids the handling of potentially lachrymatory benzyl (B1604629) halides. |
| Potential Issues | The starting material, methyl glycolate, can self-condense. | The phenoxide is a weaker nucleophile than an alkoxide, which may require more forcing conditions. |
More recent methods for etherification include those that use catalytic systems to facilitate the coupling of alcohols with halides under milder conditions. organic-chemistry.org
Commonly, commercially available building blocks such as 4-cyanophenol or 4-cyanobenzyl alcohol are used. researchgate.net 4-cyanobenzyl alcohol can be readily converted to 4-cyanobenzyl bromide or chloride, making it a versatile precursor for Williamson ether synthesis (Approach A). Similarly, 4-cyanophenol is the direct starting material for Approach B. researchgate.net
While less common for this specific target, the cyano group could theoretically be introduced at a later stage of the synthesis. Potential methods include:
Sandmeyer Reaction: Conversion of a 4-aminophenyl precursor to the nitrile via a diazonium salt.
Nucleophilic Aromatic Substitution: Displacement of a suitable leaving group (e.g., a halogen) on the aromatic ring with a cyanide salt, often catalyzed by a transition metal complex.
These latter methods add complexity and steps to the synthesis and are generally less efficient than starting with a pre-functionalized cyanophenyl compound.
Novel and Green Synthetic Approaches to this compound
In line with the principles of green chemistry, recent advancements focus on developing more sustainable and efficient synthetic methods. These include the use of advanced catalytic systems and energy-efficient technologies like microwave irradiation and flow chemistry.
Modern catalysis offers alternatives to traditional stoichiometric reagents, reducing waste and often improving reaction conditions.
For the esterification step, corrosive liquid acids can be replaced with solid acid catalysts. These catalysts are easily separated from the reaction mixture by filtration, simplifying purification and allowing for catalyst recycling. Examples of such catalysts applicable to esterification include:
Acidic Molecular Sieves: These materials can be used in fixed-bed reactors for continuous processes. epo.org
Cation Exchange Resins: Resins like Amberlyst-15 are effective catalysts for esterification reactions under relatively mild conditions. google.com
P-toluenesulfonic acid: A solid organic acid that is less corrosive than mineral acids and effective in catalyzing esterification. google.com
For the etherification step, phase-transfer catalysts (PTCs) can be employed in Williamson-type syntheses. PTCs facilitate the transfer of the alkoxide or phenoxide nucleophile from an aqueous or solid phase to the organic phase containing the alkyl halide, accelerating the reaction and allowing for milder conditions.
| Catalyst Type | Applicable Reaction | Advantages |
| Acidic Molecular Sieve epo.org | Esterification | Recyclable, suitable for continuous flow, high selectivity. |
| Cation Exchange Resin google.com | Esterification | Easy separation, mild reaction conditions, reduced equipment corrosion. |
| Keggin-type Heteropolycompounds rsc.org | Esterification | High thermal stability and acidity, promising for gas-phase reactions. |
| Phase-Transfer Catalysts | Etherification | Increased reaction rates, use of inexpensive bases (e.g., NaOH, K₂CO₃), improved yields. |
Modern enabling technologies can dramatically improve the synthesis of organic molecules.
Microwave-Assisted Synthesis Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating. mdpi.com By directly coupling with polar molecules in the reaction mixture, microwaves provide rapid and uniform heating, which can drastically reduce reaction times from hours to minutes. mdpi.comnih.gov This technique has been successfully applied to esterification reactions, showing increased yields and reduced reaction times. uctm.edu The optimization of microwave-assisted esterification often involves a statistical approach, like a Box-Behnken design, to fine-tune variables such as microwave power, catalyst concentration, and irradiation time for optimal conversion. uctm.edu
A hypothetical comparison for the esterification step highlights the potential benefits:
| Parameter | Conventional Heating | Microwave-Assisted Heating uctm.edu |
| Reaction Time | 4-12 hours | 5-30 minutes |
| Energy Input | Indirect, slow heating of the vessel | Direct, rapid heating of reactants |
| Temperature Control | Potential for temperature gradients | More uniform thermal distribution |
| Yield | Good to excellent | Often higher due to reduced side reactions |
Solid-Phase Synthesis Adaptations
The principles of solid-phase synthesis, a cornerstone of modern combinatorial chemistry and automated synthesis, can be adapted for the preparation of this compound. This methodology offers significant advantages, including the simplification of purification procedures, as excess reagents and by-products are removed by simple filtration and washing of the solid support. While a specific protocol for this compound is not extensively documented, a plausible synthetic route can be designed based on established solid-phase techniques for ether synthesis. ucl.ac.uk
The strategy involves immobilizing one of the key precursors onto a polymer support and subsequently treating it with the second precursor in solution. A common approach for immobilizing alcohol-containing molecules is through the use of resins like the Wang resin. researchgate.net
A Proposed Solid-Phase Synthetic Route:
Immobilization of Precursor: The synthesis would commence by anchoring (4-cyanophenyl)methanol to a Wang resin. In this step, the hydroxyl group of the alcohol forms an ester linkage with the benzylic linker of the resin, typically facilitated by a carbodiimide (B86325) coupling agent such as N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).
Alkoxide Formation: The resin-bound (4-cyanophenyl)methanol is then converted to its corresponding alkoxide. This is achieved by treating the resin with a strong, non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).
Williamson Ether Synthesis: The key C-O bond formation is accomplished by reacting the polymer-supported alkoxide with an excess of a suitable electrophile, methyl bromoacetate (B1195939). ucl.ac.uk The use of an excess of the methyl bromoacetate helps to drive the reaction to completion. The reaction mixture is typically agitated at room temperature or gently heated to ensure a high yield of the desired ether linkage.
Cleavage from Resin: Upon completion of the etherification, the resin is thoroughly washed to remove all soluble by-products and unreacted reagents. The final product, this compound, is liberated from the solid support by acidic cleavage. Treatment with a strong acid, most commonly a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), breaks the ester linkage to the Wang resin, releasing the pure product into solution. Subsequent evaporation of the solvent and TFA yields the crude product, which may be further purified if necessary.
This solid-phase adaptation allows for a streamlined synthesis, minimizing the need for traditional purification techniques like column chromatography at intermediate stages. ucl.ac.uk
Synthesis of Key Precursors and Building Blocks for this compound
The synthesis of this compound is dependent on the efficient preparation of its constituent precursors. The primary building blocks are an activated (4-cyanophenyl)methyl moiety and a C2 acetate unit. The most direct precursors are (4-cyanophenyl)methanol and methyl bromoacetate.
Synthesis of (4-cyanophenyl)methanol
(4-Cyanophenyl)methanol, also known as p-cyanobenzyl alcohol, is a crucial precursor containing the required cyanobenzyl framework. nih.gov A common and effective method for its synthesis is the reduction of 4-cyanobenzaldehyde. nih.gov This transformation can be achieved using various reducing agents.
A standard laboratory procedure involves the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol or ethanol (B145695). The aldehyde is dissolved in the alcohol, and NaBH₄ is added portion-wise at a controlled temperature, often in an ice bath to manage the exothermic reaction. The borohydride reduces the carbonyl group of the aldehyde to a primary alcohol. After the reaction is complete, a standard aqueous workup followed by extraction and purification yields (4-cyanophenyl)methanol as a solid.
| Reactant | Reagent/Solvent | Reaction Type | Typical Conditions | Product |
| 4-Cyanobenzaldehyde | Sodium Borohydride (NaBH₄), Methanol (MeOH) | Carbonyl Reduction | 0°C to room temperature | (4-cyanophenyl)methanol |
An alternative precursor for the cyanobenzyl moiety is 4-cyanobenzyl bromide. sigmaaldrich.comchemicalbook.com This compound can be synthesized from (4-cyanophenyl)methanol by treating it with a brominating agent. For instance, reaction with hydrobromic acid (HBr) provides an effective route to the bromide. google.com
Synthesis of Methyl Bromoacetate
Methyl bromoacetate is the second key building block, providing the methoxyacetate (B1198184) portion of the final molecule. Its synthesis is typically a two-step process starting from acetic acid.
Bromination of Acetic Acid: In the first step, acetic acid undergoes alpha-bromination to produce bromoacetic acid. This reaction is often carried out using elemental bromine (Br₂) with a catalytic amount of a phosphorus halide, such as phosphorus tribromide (PBr₃), in a Hell-Volhard-Zelinsky reaction.
Esterification: The resulting bromoacetic acid is then esterified with methanol to yield Methyl bromoacetate. This is a classic Fischer esterification, which involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).
| Reactant | Reagent/Solvent | Reaction Type | Typical Conditions | Product |
| Acetic Acid | 1. Bromine (Br₂), PBr₃ (cat.)2. Methanol (MeOH), H₂SO₄ (cat.) | 1. α-Bromination2. Fischer Esterification | 1. Heating2. Reflux | Methyl Bromoacetate |
With these two precursors, the final assembly of this compound is typically achieved via the Williamson ether synthesis. This involves the deprotonation of (4-cyanophenyl)methanol with a base like sodium hydride to form the sodium alkoxide, which then acts as a nucleophile, attacking the electrophilic carbon of methyl bromoacetate in an Sₙ2 reaction to form the desired ether product. masterorganicchemistry.com
Chemical Reactivity and Mechanistic Investigations
Reaction Pathways and Transformation Chemistry of Methyl [(4-cyanophenyl)methoxy]acetate
The transformation chemistry of this compound is rich, allowing for selective modification at different parts of the molecule.
The ester functionality is a primary site for nucleophilic attack.
Hydrolysis: Under aqueous acidic or basic conditions, the methyl ester group undergoes hydrolysis. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, increasing its electrophilicity, followed by attack by water. Base-catalyzed hydrolysis (saponification) proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. Both pathways yield [(4-cyanophenyl)methoxy]acetic acid as the final product after appropriate workup.
Transesterification: In the presence of an alcohol and an acid or base catalyst, this compound can undergo transesterification. nih.gov This reaction exchanges the methyl group of the ester with the alkyl group of the reacting alcohol. For example, reaction with ethanol (B145695) would produce Ethyl [(4-cyanophenyl)methoxy]acetate and methanol (B129727). This process is typically reversible and driven to completion by using the reacting alcohol as the solvent. researchgate.net
| Transformation | Catalyst/Reagent | Typical Conditions | Product |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₂SO₄ or HCl (aq) | Heat/Reflux | [(4-cyanophenyl)methoxy]acetic acid |
| Base-Catalyzed Hydrolysis (Saponification) | NaOH or KOH (aq) | Room Temp. or Heat | Sodium or Potassium [(4-cyanophenyl)methoxy]acetate |
| Acid-Catalyzed Transesterification (with EtOH) | H₂SO₄ in Ethanol | Reflux | Ethyl [(4-cyanophenyl)methoxy]acetate |
| Base-Catalyzed Transesterification (with EtOH) | NaOEt in Ethanol | Room Temp. or Heat | Ethyl [(4-cyanophenyl)methoxy]acetate |
The cyano group is a versatile functional group that can be converted into an amide, a carboxylic acid, or an amine. snnu.edu.cn
Nitrile Hydrolysis: The cyano group can be hydrolyzed under either acidic or basic conditions, typically requiring heat. libretexts.org The reaction proceeds in two stages. Initially, the nitrile is converted to a primary amide, yielding Methyl {[4-(aminocarbonyl)phenyl]methoxy}acetate. youtube.com With continued heating and harsher conditions, the amide is further hydrolyzed to a carboxylic acid, resulting in the formation of Methyl {[4-(carboxy)phenyl]methoxy}acetate. youtube.comyoutube.com It is possible to stop the reaction at the amide stage by using milder conditions. youtube.com
Nitrile Reduction: The cyano group can be reduced to a primary amine. This transformation is commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ether solvent, or through catalytic hydrogenation using catalysts such as Raney Nickel or Ruthenium on carbon (Ru/C) under a hydrogen atmosphere. organic-chemistry.orggoogle.com These methods convert the nitrile to an aminomethyl group, yielding Methyl {[4-(aminomethyl)phenyl]methoxy}acetate.
| Transformation | Reagent(s) | Intermediate/Final Product |
|---|---|---|
| Acid-Catalyzed Hydrolysis (Partial) | H₂SO₄ (conc.), H₂O, mild heat | Methyl {[4-(aminocarbonyl)phenyl]methoxy}acetate |
| Acid-Catalyzed Hydrolysis (Complete) | H₂SO₄ (aq), prolonged heat | Methyl {[4-(carboxy)phenyl]methoxy}acetate |
| Reduction to Amine | 1. LiAlH₄, THF; 2. H₂O | Methyl {[4-(aminomethyl)phenyl]methoxy}acetate |
| Catalytic Hydrogenation | H₂, Raney Ni or Ru/C, NH₃ (optional) | Methyl {[4-(aminomethyl)phenyl]methoxy}acetate |
The methoxy (B1213986) acetate (B1210297) portion of the molecule contains a benzyl (B1604629) ether linkage and an α-carbon adjacent to the ester carbonyl.
Ether Cleavage: The benzyl ether linkage (C₆H₄-CH₂-O) is generally stable to many reagents but can be cleaved under strong acidic conditions. Reagents such as hydrogen bromide (HBr) or hydrogen iodide (HI) can effect this cleavage. The reaction would likely proceed via an Sₙ2 or Sₙ1 mechanism at the benzylic carbon, yielding 4-cyanobenzyl bromide or iodide and methyl glycolate (B3277807).
Reactions at the α-Carbon: The methylene (B1212753) (CH₂) group positioned between the ether oxygen and the ester carbonyl has acidic protons. In the presence of a very strong, non-nucleophilic base such as lithium diisopropylamide (LDA), this carbon can be deprotonated to form a carbanion. This intermediate can then react with various electrophiles, allowing for alkylation or other functionalization at this position, although this pathway is less common compared to reactions at the ester or nitrile.
Mechanistic Studies of Reactions Involving this compound
While specific mechanistic studies on this exact molecule are not widely published, the mechanisms of its constituent functional groups are well-established.
The transformation of this compound proceeds through several key reaction intermediates.
Ester Hydrolysis/Transesterification: The central intermediate in both acid- and base-catalyzed ester transformations is a tetrahedral intermediate . In base-catalyzed hydrolysis, this is a tetrahedral alkoxide formed from the attack of OH⁻ on the carbonyl carbon. In the acid-catalyzed variant, a neutral tetrahedral intermediate is formed after the nucleophilic attack of water or an alcohol on the protonated carbonyl group.
Nitrile Hydrolysis: The hydrolysis of the nitrile group involves initial protonation (in acid) or nucleophilic attack by hydroxide (in base). In acid, the protonated nitrile is attacked by water to form a protonated imidic acid, which tautomerizes to the amide. libretexts.org In base, the initial adduct is protonated by water to give an imidic acid anion, which also leads to the amide. youtube.com
Nitrile Reduction: Reduction with hydride reagents like LiAlH₄ involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile. libretexts.org This forms an intermediate imine anion, which is complexed with the aluminum species. A second hydride addition reduces the imine C=N bond to give a diamidoaluminate complex, which upon hydrolysis yields the primary amine. libretexts.org During catalytic hydrogenation, the nitrile adsorbs to the catalyst surface and is sequentially hydrogenated, likely through an intermediate surface-bound imine.
Kinetic studies provide insight into the factors influencing the speed of these transformations.
For the reactions of this compound, the rates would be determined by several factors:
Ester Hydrolysis: The rate of saponification is typically second-order, being first-order in both the ester and the hydroxide ion concentration. The rate of acid-catalyzed hydrolysis is dependent on the concentration of the ester and the H⁺ catalyst.
Nitrile Reactions: The rates of nitrile hydrolysis and reduction are highly dependent on temperature and catalyst concentration. For instance, the rate of catalytic hydrogenation is influenced by hydrogen pressure, catalyst loading, and temperature. google.com
Structural Effects: The electronic nature of the 4-cyanophenyl group influences reactivity. The electron-withdrawing nature of the cyano group would slightly increase the electrophilicity of the benzylic carbon, potentially affecting the rate of ether cleavage. It also influences the pKa of the conjugate acids of intermediates, which can affect reaction rates.
Detailed kinetic analysis, such as that performed for analogous reactions like methanol carbonylation to form methyl acetate, would involve monitoring reactant and product concentrations over time under varying conditions to determine rate laws and activation energies. researchgate.netrsc.org Such studies would elucidate the precise influence of temperature, pressure, and catalyst choice on the efficiency of each transformation pathway. researchgate.netrsc.org
Catalytic Cycles and their Impact on this compound Transformations
A comprehensive search for scholarly articles and research data has yielded no specific information regarding the catalytic cycles involved in the transformations of this compound. The scientific community has not published studies detailing the mechanisms of catalytic reactions where this particular compound is a substrate.
Detailed research findings, including the identification of specific catalysts, reaction conditions, and the elucidation of catalytic loops for this compound, are not available in the current body of scientific literature. Consequently, no data tables or in-depth discussions on its catalytic transformations can be provided.
While research exists on the synthesis of the related compound, methyl (4-cyanophenyl)acetate, which can be synthesized from 4-cyanophenylacetic acid and methanol using thionyl chloride, this represents a stoichiometric reaction rather than a catalytic one. chemicalbook.com Studies on other compounds, such as the synthesis of 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate, utilize reagents like zinc chloride in acetylation reactions, but these findings are not directly applicable to the catalytic behavior of this compound. researchgate.net
Furthermore, extensive research into the catalytic production of methyl methoxyacetate (B1198184) via carbonylation of methylal or other routes does not involve the specific structural framework of this compound and therefore offers no insight into its catalytic transformations.
Due to the lack of available research, no data on the impact of catalytic cycles on the transformations of this compound can be presented.
Advanced Spectroscopic and Crystallographic Characterization Methodologies
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution.
1D and 2D NMR Techniques for Structural Confirmation
One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of Methyl [(4-cyanophenyl)methoxy]acetate is expected to show distinct signals for each type of proton. The aromatic protons of the 4-cyanophenyl group would appear as two doublets in the downfield region (typically δ 7.5-7.8 ppm). The methylene (B1212753) protons of the benzylic ether linkage (-O-CH₂-Ar) would likely resonate as a singlet around δ 5.2 ppm. The other methylene protons adjacent to the ester group (-O-CH₂-C=O) are expected to appear as a singlet around δ 4.2 ppm, and the methyl protons of the ester group (-COOCH₃) would be observed as a singlet in the upfield region, around δ 3.8 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The nitrile carbon (-C≡N) is expected to have a characteristic chemical shift around 118 ppm. The carbonyl carbon of the ester group will appear significantly downfield, typically in the range of 169-171 ppm. The aromatic carbons will show signals between 110 and 145 ppm, with the carbon attached to the cyano group being more deshielded. The methylene and methyl carbons will resonate in the upfield region of the spectrum.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to further confirm the structural assignments. COSY spectra would reveal the coupling relationships between adjacent protons, while HSQC would correlate each proton with its directly attached carbon atom, providing definitive evidence for the connectivity of the molecular framework.
Predicted ¹H and ¹³C NMR Data
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH (ortho to CN) | 7.75 (d, J=8.3 Hz) | 132.7 |
| Aromatic CH (meta to CN) | 7.55 (d, J=8.3 Hz) | 128.5 |
| Methylene (-O-CH₂-Ar) | 5.20 (s) | 71.5 |
| Methylene (-O-CH₂-C=O) | 4.18 (s) | 67.9 |
| Methyl (-OCH₃) | 3.78 (s) | 52.3 |
| Carbonyl (C=O) | - | 170.0 |
| Nitrile (C≡N) | - | 118.5 |
| Quaternary Aromatic (C-CN) | - | 112.0 |
| Quaternary Aromatic (C-CH₂) | - | 143.0 |
Note: The data in this table is predicted and should be confirmed by experimental results.
Conformational Analysis via NMR Spectroscopy
Nuclear Overhauser Effect (NOE) based 2D NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide insights into the spatial proximity of protons, which is crucial for determining the preferred conformation of the molecule in solution. For instance, NOE correlations between the protons of the benzylic methylene group and the adjacent aromatic protons would help to define the rotational preferences around the C-O-C ether linkage.
Mass Spectrometry (MS) Techniques for Molecular and Fragment Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) would be ideal.
The expected exact mass of the [M+H]⁺ ion would be a key piece of data for confirming the elemental composition. Fragmentation patterns would likely involve the cleavage of the ether linkage, leading to the formation of a stable 4-cyanobenzyl cation, and the loss of the methoxycarbonylmethyl group.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+H]⁺ | 206.0811 |
| [M+Na]⁺ | 228.0631 |
| [4-cyanobenzyl]⁺ | 116.0494 |
Note: The data in this table is predicted and should be confirmed by experimental results.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A strong, sharp absorption band around 2230 cm⁻¹ would be indicative of the nitrile (C≡N) stretching vibration. The carbonyl (C=O) stretching of the ester group would appear as a strong band in the region of 1740-1760 cm⁻¹. The C-O stretching vibrations of the ether and ester groups would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, while aliphatic C-H stretching would appear just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The nitrile and the symmetric stretching of the aromatic ring are expected to give strong Raman signals.
Expected Vibrational Frequencies
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| Nitrile (C≡N) | Stretching | 2225 - 2235 |
| Carbonyl (C=O) | Stretching | 1740 - 1760 |
| Ether (C-O-C) | Asymmetric Stretching | 1250 - 1270 |
| Ester (C-O) | Stretching | 1100 - 1200 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
Note: The data in this table is based on typical functional group frequencies and should be confirmed by experimental results.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 4-cyanophenyl chromophore is expected to exhibit characteristic absorption bands in the UV region. The primary absorption maxima (λmax) would likely be due to π-π* transitions within the benzene (B151609) ring. The presence of the ether and ester groups may cause a slight shift in the absorption wavelength compared to unsubstituted cyanobenzene.
Fluorescence spectroscopy could potentially be used to study the emissive properties of the compound, although significant fluorescence is not necessarily expected unless the molecular structure allows for a rigid and planar excited state.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing arrangement of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or π-π stacking, which govern the solid-state properties of the compound. While no experimental crystal structure is currently available, analysis of related structures containing the (4-cyanophenyl)methoxy moiety suggests that the cyanophenyl group would be planar.
Single Crystal X-ray Diffraction Studies
A comprehensive search of scientific literature and crystallographic databases for single-crystal X-ray diffraction data specifically for this compound did not yield any published crystal structures. While crystallographic studies have been conducted on structurally related compounds containing the (4-cyanophenyl)methoxy moiety, the specific data for the title compound is not currently available in the public domain.
For a related compound, (4-Cyanophenyl)methylene diacetate , a single-crystal X-ray study revealed a monoclinic crystal system with the space group P2₁/c. The analysis of such a structure typically involves the generation of detailed crystallographic data tables.
Illustrative Crystallographic Data Table for a Related Compound Note: The following table is for (4-Cyanophenyl)methylene diacetate and is provided for illustrative purposes to show the type of data obtained from a single-crystal X-ray diffraction study.
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₂H₁₁NO₄ |
| Formula Weight | 233.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.1389 (15) |
| b (Å) | 20.919 (3) |
| c (Å) | 7.149 (2) |
| β (°) | 111.45 (2) |
| Volume (ų) | 1132.5 (4) |
| Z | 4 |
Polymorphism and Crystal Packing Analysis
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability. The analysis of crystal packing, which describes how molecules are arranged in the crystal lattice, is essential for identifying and understanding polymorphism. This analysis focuses on intermolecular interactions such as hydrogen bonds and van der Waals forces that stabilize the crystal structure.
There is no specific information available in the reviewed literature regarding polymorphism or detailed crystal packing analysis for this compound. Such studies are contingent on the successful crystallization of the compound in different forms and their subsequent analysis by methods like SC-XRD.
In the analysis of related structures, intermolecular interactions play a crucial role in defining the three-dimensional architecture. For instance, the crystal structure of (4-Cyanophenyl)methylene diacetate is stabilized by C—H···O hydrogen bonds, which link the molecules into chains. In another, more complex, related molecule, methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate , the crystal packing is consolidated by a combination of weak hydrogen bonds, tetrel bonds, and significant van der Waals interactions, with dispersion energy being the dominant contributor to the stability of the crystal lattice. These examples highlight the types of interactions that would be central to a crystal packing analysis of this compound, were the data available.
Following a comprehensive search for scholarly articles and data pertaining to the chemical compound "this compound," it has been determined that there is a lack of specific published research on its computational and theoretical properties. Searches for Density Functional Theory (DFT) calculations, molecular orbital analysis, molecular dynamics (MD) simulations, and computational predictions of its reactivity and selectivity have not yielded any specific studies focused on this molecule.
As a result, the detailed, data-driven article requested in the specified outline cannot be generated at this time. The creation of scientifically accurate content for the following sections and subsections is not possible without dedicated research literature on "this compound":
Computational Chemistry and Theoretical Investigations
Computational Prediction of Reactivity and Selectivity
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Investigation of Analogues and Derivatives of Methyl 4 Cyanophenyl Methoxy Acetate
Systematic Structural Modifications at Different Moieties
The structure of Methyl [(4-cyanophenyl)methoxy]acetate presents three primary sites for systematic modification: the ester group, the cyanophenyl ring, and the methoxy (B1213986) linker. Each of these can be altered to produce a library of new compounds with potentially different chemical and physical properties.
Modifications of the Ester Group
The methyl ester group is a versatile handle for structural modification. Standard organic chemistry techniques can be employed to generate a variety of derivatives. For instance, hydrolysis of the methyl ester would yield the corresponding carboxylic acid, [(4-cyanophenyl)methoxy]acetic acid. This acid could then be converted into a range of other esters (e.g., ethyl, propyl, or more complex alkyl or aryl esters) through Fischer esterification or by forming an acyl chloride followed by reaction with the desired alcohol. Furthermore, the carboxylic acid can be reacted with amines to produce a series of amides.
Table 1: Potential Derivatives from Ester Group Modification
| Starting Material | Reagent(s) | Product Class | Example Product |
| This compound | NaOH, H₂O then H⁺ | Carboxylic Acid | [(4-cyanophenyl)methoxy]acetic acid |
| [(4-cyanophenyl)methoxy]acetic acid | Ethanol (B145695), H₂SO₄ | Ethyl Ester | Ethyl [(4-cyanophenyl)methoxy]acetate |
| [(4-cyanophenyl)methoxy]acetic acid | SOCl₂, then Aniline | Amide | N-phenyl-[(4-cyanophenyl)methoxy]acetamide |
Substitutions on the Cyanophenyl Ring
The cyanophenyl ring offers another avenue for creating analogues. The cyano group itself can be a target for transformation. For example, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. Additionally, electrophilic aromatic substitution reactions could potentially introduce other functional groups onto the aromatic ring, although the cyano group is deactivating and meta-directing. The synthesis of related compounds with different substituents on the phenyl ring, such as in 4-cyanophenyl substituted thiazol-2-ylhydrazones, demonstrates the feasibility of such modifications. google.comnih.gov
Table 2: Potential Analogues from Cyanophenyl Ring Modification
| Modification Type | Potential Reagent(s) | Product Feature | Example Analogue Structure |
| Cyano group hydrolysis | H₂SO₄, H₂O | Carboxamide group | Methyl [(4-carbamoylphenyl)methoxy]acetate |
| Cyano group reduction | H₂, Raney Nickel | Aminomethyl group | Methyl [(4-(aminomethyl)phenyl)methoxy]acetate |
| Ring substitution | HNO₃, H₂SO₄ | Nitro group on the ring | Methyl [(4-cyano-3-nitrophenyl)methoxy]acetate |
Alterations of the Methoxy Linker
The methoxy linker, specifically the ether oxygen and the methylene (B1212753) bridge, can also be modified. The ether linkage could be cleaved under harsh conditions, though this might also affect other parts of the molecule. A more controlled approach would be to synthesize analogues with different linker lengths or compositions. For example, an ethoxy linker could be introduced by using 2-bromoethanol (B42945) in the initial synthesis instead of a methoxy equivalent. The synthesis of compounds like methyl methoxyacetate (B1198184) and methyl 4-methoxyacetoacetate provides insights into the formation and reactivity of such ether and acetate (B1210297) functionalities. google.com
Synthesis of Structurally Related Compounds
The synthesis of this compound itself would likely proceed via a Williamson ether synthesis. This would involve the reaction of 4-cyanobenzyl halide (e.g., 4-cyanobenzyl bromide) with methyl glycolate (B3277807) in the presence of a base.
A variety of structurally related compounds can be synthesized by modifying this general route. For example, using different substituted benzyl (B1604629) halides would lead to analogues with various substituents on the phenyl ring. The synthesis of Methyl (4-cyanophenyl)acetate, which lacks the methoxy linker, typically involves the esterification of 4-cyanophenylacetic acid. chemicalbook.comguidechem.com This suggests that the core structure is accessible through established synthetic protocols.
Impact of Structural Variations on Chemical Reactivity and Stability
The chemical reactivity and stability of the analogues and derivatives of this compound would be significantly influenced by the introduced structural changes.
Ester Modifications: Converting the ester to a carboxylic acid would increase the compound's acidity and water solubility, while also making it susceptible to decarboxylation under certain conditions. Amide derivatives would generally be more stable towards hydrolysis than the corresponding esters.
Cyanophenyl Ring Substitutions: The electronic nature of the substituents on the phenyl ring would impact the reactivity of the entire molecule. Electron-withdrawing groups would increase the acidity of any benzylic protons and could affect the stability of the ether linkage. Conversely, electron-donating groups would have the opposite effect. The stability of the cyano group itself can be influenced by the presence of other functional groups.
Methoxy Linker Alterations: Changing the length or nature of the linker would affect the molecule's conformation and flexibility. This could influence its reactivity in sterically demanding reactions and its physical properties such as boiling point and melting point. The stability of the ether bond is generally high, but it can be cleaved by strong acids like HBr or HI.
Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis Research
Utilization of Methyl [(4-cyanophenyl)methoxy]acetate in Multi-Step Synthesis
This compound is primarily valued for its role as an intermediate in the synthesis of larger, more complex molecules. The presence of multiple functional groups—nitrile, ether, and ester—offers several reaction sites for chemists to exploit in multi-step synthetic sequences.
The synthesis of this compound itself can be achieved through various methods, with a common route involving the esterification of 4-cyanophenylacetic acid with methanol (B129727). In one general procedure, 4-cyanophenylacetic acid is treated with thionyl chloride in methanol to yield the methyl ester as a white solid chemicalbook.com.
| Reactants | Reagents | Product | Yield |
|---|---|---|---|
| 4-Cyanophenylacetic acid, Methanol | Thionyl chloride | This compound | Quantitative chemicalbook.com |
Once synthesized, this compound serves as a valuable building block. The nitrile group (C≡N) can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a key handle for forming amides or other nitrogen-containing functionalities. The methyl ester can be hydrolyzed to a carboxylic acid or can undergo transesterification. The ether linkage provides a stable connection, while the benzene (B151609) ring can be subject to electrophilic aromatic substitution, although the deactivating nature of the cyano group influences the regioselectivity of such reactions.
While specific, detailed multi-step syntheses commencing directly from this compound are not extensively documented in publicly available literature, the structural motifs present in the molecule are found in various pharmaceutically active compounds. For instance, the cyanophenyl group is a key component in the synthesis of certain sartans, a class of angiotensin II receptor blockers used to treat hypertension.
Precursor for Complex Molecular Architectures
The structure of this compound makes it an ideal precursor for the development of complex molecular architectures. The combination of a rigid aromatic ring and flexible side chains allows for the construction of three-dimensional structures with specific spatial arrangements of functional groups.
Research into compounds with similar structural features, such as derivatives of 4-methoxyphenyl (B3050149) acetonitrile (B52724), highlights the importance of the cyanophenyl moiety in building complex molecules. For example, in the synthesis of analogs of the antidepressant venlafaxine, a key intermediate, 1-(cyano-(4-methoxyphenyl)methyl)cyclohexanol, is utilized researchgate.net. This demonstrates the utility of the cyano- and methoxy-substituted phenyl group in constructing pharmacologically relevant scaffolds. The synthesis of this analog involves the reaction of 4-methoxyphenyl acetonitrile with cyclohexanone (B45756) to form the aforementioned cycloalkanol intermediate researchgate.net.
The potential for this compound to act as a precursor is rooted in the strategic placement of its functional groups. The nitrile group can serve as a linchpin for introducing nitrogen-containing heterocycles, a common feature in many bioactive molecules. The methoxyacetate (B1198184) side chain can be modified to introduce chirality or to act as a spacer in the design of molecular probes or ligands.
Integration into Materials Science Research
Based on available scientific literature, there is currently no documented evidence of this compound being utilized in materials science research, such as for the development of polymerization monomers or as a precursor for functional materials. While other methoxyacetate compounds, such as methyl methoxyacetate, have been explored as catalysts in polymerization reactions and as intermediates for ethylene (B1197577) glycol production, similar applications for this compound have not been reported google.comrsc.orggoogle.com. The potential for this compound in materials science remains an open area for future investigation.
Emerging Research Avenues and Future Perspectives for Methyl 4 Cyanophenyl Methoxy Acetate
Development of Chiral Variants and Enantioselective Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. While Methyl [(4-cyanophenyl)methoxy]acetate is achiral, the introduction of stereocenters into its structure could lead to the development of novel chiral molecules with unique biological activities or material properties. Research in this area is likely to focus on two main strategies: the enantioselective synthesis of chiral analogues and the development of methods for chiral resolution.
General strategies for the asymmetric synthesis of esters and ethers could be adapted for this purpose. For instance, the kinetic resolution of racemic alcohols or acids used in the synthesis of derivatives of this compound could be achieved using enzymes like lipases or chiral catalysts such as chiral phosphoric acids. nih.gov These catalysts can selectively react with one enantiomer, leaving the other unreacted and allowing for their separation.
Future research will likely focus on the design and screening of chiral catalysts specifically tailored for the synthesis of chiral derivatives of this compound. The development of efficient and highly enantioselective methods will be crucial for accessing these novel chiral building blocks and exploring their potential applications.
Exploration of Novel Catalytic Transformations
The functional groups present in this compound—the nitrile, the ether, and the ester—offer multiple sites for catalytic modification, opening up avenues for the synthesis of a diverse range of new compounds.
The cyano group is a versatile functional group that can be transformed into various other functionalities through catalysis. A key area of exploration will be the catalytic hydrogenation of the nitrile to a primary amine. This transformation would yield Methyl [(4-aminobenzyl)methoxy]acetate, a valuable intermediate for the synthesis of a wide array of derivatives, including amides, sulfonamides, and other nitrogen-containing heterocycles. Various metal catalysts, such as those based on palladium, platinum, or nickel, could be investigated for this reduction. nih.gov
The ether linkage, while generally stable, can be cleaved under specific catalytic conditions. eurekalert.org Research into the selective catalytic cleavage of the ether bond in this compound could provide access to 4-cyanobenzyl alcohol and methyl glycolate (B3277807) derivatives. This could be particularly interesting for applications in degradable polymers or for the controlled release of active molecules.
Furthermore, the aromatic ring itself can participate in various catalytic cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions. These reactions would allow for the introduction of a wide range of substituents onto the phenyl ring, leading to a library of novel compounds with potentially interesting biological or material properties. The development of efficient catalytic systems that are compatible with the other functional groups in the molecule will be a key challenge.
The table below summarizes potential catalytic transformations for this compound.
| Functional Group | Catalytic Transformation | Potential Products |
| Cyano Group | Catalytic Hydrogenation | Primary Amine |
| Ether Linkage | Catalytic Cleavage | Alcohol and Glycolate Derivatives |
| Aromatic Ring | Cross-Coupling Reactions | Substituted Phenyl Derivatives |
Advanced Analytical Method Development for Research Purposes
As research into this compound and its derivatives expands, the need for robust and sensitive analytical methods for their characterization, quantification, and purity assessment becomes paramount. A suite of advanced analytical techniques will be essential to support these research endeavors.
Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are expected to be the workhorses for the separation and quantification of this compound and its reaction products. researchgate.netresearchgate.net For HPLC, reversed-phase columns with UV detection would likely be a primary choice, given the aromatic nature of the compound. researchgate.netacs.org Method development would focus on optimizing mobile phase composition, flow rate, and column temperature to achieve efficient separation from starting materials, intermediates, and byproducts. For more volatile derivatives, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) would be a powerful analytical tool.
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy will be indispensable for the structural elucidation of this compound and its derivatives. 1H and 13C NMR spectra will provide detailed information about the chemical environment of each atom in the molecule, confirming its structure and identifying any modifications. eurekalert.org
Mass spectrometry (MS) will be crucial for determining the molecular weight and fragmentation patterns of the compound. danaher.comharvard.edu Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a mass analyzer will provide accurate mass information. The fragmentation patterns observed in the mass spectrum can offer valuable structural clues, particularly regarding the ether linkage and the substituents on the aromatic ring. nih.govdanaher.comharvard.edu
The following table outlines the key analytical techniques and their primary applications in the research of this compound.
| Analytical Technique | Primary Application | Expected Information |
| HPLC-UV | Separation and Quantification | Purity assessment, reaction monitoring |
| GC-MS | Separation and Identification of Volatile Compounds | Molecular weight and structure of volatile derivatives |
| NMR (1H, 13C) | Structural Elucidation | Detailed molecular structure |
| Mass Spectrometry (MS) | Molecular Weight Determination and Structural Information | Confirmation of molecular formula and fragmentation patterns |
Integration with Artificial Intelligence and Machine Learning in Chemical Research
Predictive Modeling: AI and ML algorithms can be trained on large datasets of chemical information to predict various properties of molecules, such as their reactivity, solubility, and potential biological activity. nih.govrpi.edu For this compound, these models could be used to predict the outcomes of various chemical reactions, helping researchers to prioritize experiments and optimize reaction conditions. beilstein-journals.orgchemcopilot.com For instance, ML models could predict the most effective catalyst for a specific transformation or the optimal solvent system for a reaction. digitellinc.comnumberanalytics.com
Spectroscopic Analysis: AI is also being increasingly used to aid in the interpretation of complex spectroscopic data. arxiv.orgspectroscopyonline.comrjpn.org Machine learning algorithms can be trained to recognize patterns in NMR or mass spectra and assist in the rapid elucidation of chemical structures. arxiv.orgrjpn.org This could be particularly valuable for the high-throughput screening of new derivatives of this compound.
Chromatographic Retention Prediction: Machine learning models are being developed to predict the retention times of small molecules in chromatographic systems. researchgate.netresearchgate.netnih.govrsc.org This can significantly speed up the process of compound identification in complex mixtures and aid in the development of analytical methods.
The synergy between experimental work and in silico predictions powered by AI and ML will undoubtedly accelerate the pace of discovery in the field of this compound research, leading to the identification of new applications and a deeper understanding of its chemical properties. nih.govnih.gov
Q & A
Q. What are the key considerations for synthesizing Methyl [(4-cyanophenyl)methoxy]acetate with high purity?
Answer: The synthesis typically involves multi-step reactions, including esterification and etherification. A common route starts with activating the 4-cyanobenzyl alcohol intermediate using a coupling agent (e.g., DCC or HATU) under anhydrous conditions. Subsequent reaction with methyl glycolate in the presence of a base (e.g., NaH or K₂CO₃) facilitates the formation of the methoxyacetate moiety. Critical variables include:
- Temperature control : Maintaining 0–5°C during activation minimizes side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .
- Moisture-sensitive steps : Use of inert atmosphere (N₂/Ar) prevents hydrolysis of intermediates.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer: A combination of techniques is required for unambiguous characterization:
- NMR : ¹H and ¹³C NMR confirm the ester (δ ~3.7 ppm for OCH₃, δ ~4.3 ppm for CH₂O), cyano (no proton signal), and aromatic protons (δ 7.4–8.0 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
- FT-IR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1740 cm⁻¹ (ester C=O) validate functional groups .
- Mass spectrometry : High-resolution ESI-MS or GC-MS confirms the molecular ion ([M+H]⁺ expected for C₁₁H₁₁NO₃: 221.0688) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and detect trace impurities .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Answer: Density functional theory (DFT) studies (e.g., B3LYP/6-31G*) model transition states and electronic properties:
- Charge distribution : The electron-withdrawing cyano group enhances the electrophilicity of the adjacent methoxyacetate carbon, favoring SN2 mechanisms .
- Solvent effects : PCM (Polarizable Continuum Model) simulations in THF or DMF predict activation barriers, guiding solvent selection .
- Steric hindrance : Conformational analysis (e.g., via relaxed potential energy scans) evaluates accessibility of the reaction site .
Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?
Answer: Contradictions often arise from dynamic effects (e.g., rotameric equilibria) or impurities:
- Variable-temperature NMR : Cooling to −40°C slows rotation around the ester linkage, resolving split signals for diastereotopic protons .
- DOSY NMR : Differentiates between impurities and rotamers based on diffusion coefficients .
- Crystallography : Single-crystal X-ray structures provide definitive confirmation of molecular geometry .
Q. What strategies optimize the stability of this compound under experimental conditions?
Answer: Degradation pathways (hydrolysis, oxidation) require mitigation:
Q. How does this compound participate in C–C bond-forming reactions relevant to drug discovery?
Answer: The ester and cyano groups enable diverse transformations:
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd catalysis) yield biaryl derivatives for kinase inhibitor scaffolds .
- Cyano group manipulation : Reduction (e.g., LiAlH₄) forms amines, while hydrolysis (H₂SO₄/H₂O) generates carboxylic acids .
- Photoredox catalysis : Under blue light, the cyano group participates in radical-mediated C–H functionalization .
Contradiction Analysis & Mechanistic Studies
Q. How to reconcile divergent synthetic yields reported for this compound derivatives?
Answer: Yield discrepancies often stem from:
- Catalyst loading : Pd(PPh₃)₄ vs. Pd(OAc)₂ in cross-coupling affects turnover (optimize at 2–5 mol%) .
- Substrate purity : Residual moisture in 4-cyanobenzyl alcohol reduces esterification efficiency (validate via Karl Fischer titration) .
- Workup protocols : Liquid-liquid extraction (ethyl acetate/brine) vs. solid-phase extraction impacts recovery of polar intermediates .
Q. What mechanistic insights explain the compound’s role in enzyme inhibition studies?
Answer: The ester moiety mimics natural substrates in hydrolytic enzymes (e.g., esterases, lipases):
- Docking simulations : AutoDock Vina predicts binding poses in enzyme active sites, highlighting hydrogen bonds with catalytic serine residues .
- Kinetic assays : Michaelis-Menten analysis (UV-Vis monitoring of p-nitrophenyl acetate hydrolysis) quantifies competitive inhibition (Ki values) .
- Isotope labeling : ¹⁸O-tracing in hydrolysis experiments confirms nucleophilic attack mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
